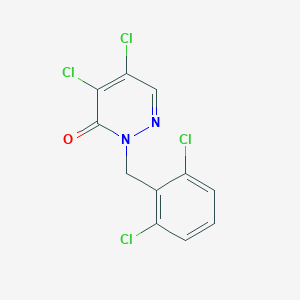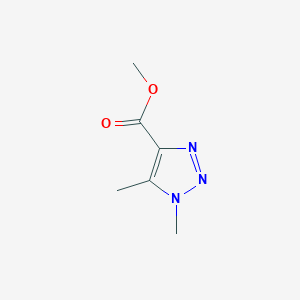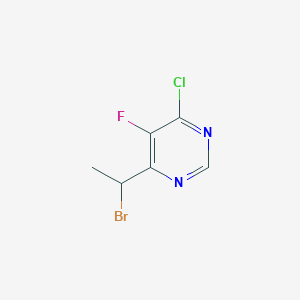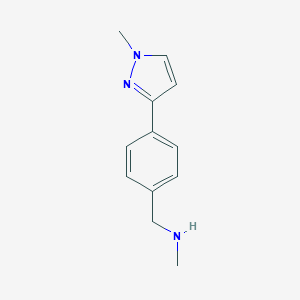
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine
Vue d'ensemble
Description
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is a chemical compound that belongs to the class of organic compounds known as benzylamines. These are organic compounds containing a benzylamine moiety, a benzene ring attached to an amine group. This section will explore the synthesis, molecular structure analysis, chemical reactions, and properties of this compound.
Synthesis Analysis
The synthesis of compounds related to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine often involves multi-step reactions, starting from basic benzylamine derivatives. For instance, pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which share a similar core structure, are synthesized from related benzylamine derivatives through reactions with active methylene compounds (Abdelhamid et al., 2007). These syntheses involve elucidation through elemental analysis and spectral data.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives, including those similar to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, often features complex hydrogen bonding and crystalline forms. For example, the study of hydrogen-bonded chains and sheets in related compounds provides insights into their solid-state structure and potential interactions (Portilla et al., 2007).
Chemical Reactions and Properties
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, the catalytic activities of copper (II) complexes with similar ligands show the significance of ligand structure in controlling complex formation and reactivity (Bouabdallah et al., 2007).
Physical Properties Analysis
The physical properties of compounds like N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine can be inferred from related chemical studies. For instance, the synthesis and characterization of similar pyrazole derivatives involve detailed analysis using techniques like FT-IR, NMR, and X-ray crystallography, revealing information about their physical state and stability (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be deduced from the synthesis and reaction mechanisms of related compounds. Studies on tripodal ligands similar to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine reveal insights into their reactivity, particularly in oxidation reactions and complex formation with metals (Bouabdallah et al., 2007).
Applications De Recherche Scientifique
-
Pharmaceutical Applications
- Pyrazole derivatives have a wide range of physiological and pharmacological activities. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Antifungal Activity
-
Organic Synthesis
- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
-
Protein Kinase Inhibitors
- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound similar to “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine”, was described .
- This compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
- The inhibitory potency of the title compound was evaluated .
-
Antileishmanial Activity
- A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to "N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine" .
- The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Antimalarial Evaluation
-
Protein Kinase Inhibitors
- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound similar to “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine”, was described .
- This compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
- The inhibitory potency of the title compound was evaluated .
-
Organic and Medicinal Synthesis
- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
-
Agrochemistry and Coordination Chemistry
-
Antitumor Activity
Orientations Futures
The future directions for the research and development of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” are promising. For instance, it has been suggested that pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, the compound is available for purchase for proteomics research applications .
Propriétés
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCGPKUAXCMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640193 | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine | |
CAS RN |
179873-47-3 | |
| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



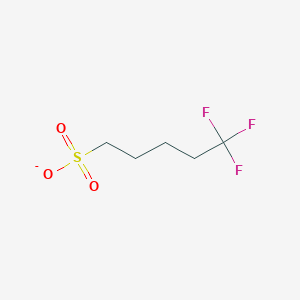

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
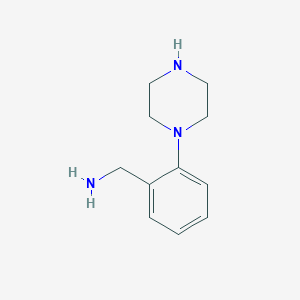
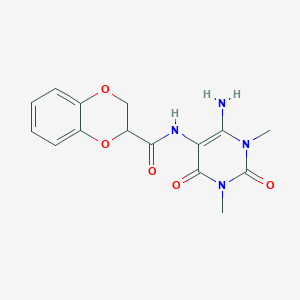
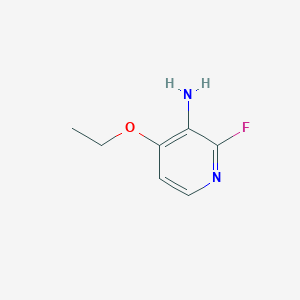
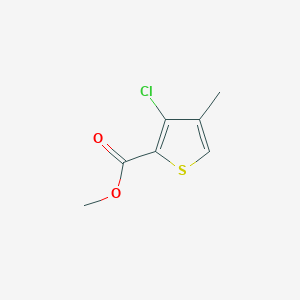
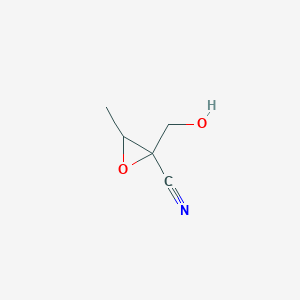
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
